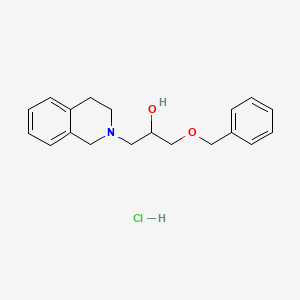
1-(benzyloxy)-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-propanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Benzyloxy)-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-propanol hydrochloride is a significant compound in the realm of organic chemistry and pharmacology. This compound is known for its multifaceted applications, particularly in medicinal chemistry, where it serves as a core structure in the synthesis of various biologically active molecules. Its unique chemical structure allows it to interact with multiple biological targets, making it a valuable asset in drug development and biochemical research.
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of 1-(benzyloxy)-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-propanol hydrochloride typically begins with the alkylation of 3,4-dihydroisoquinoline. The process involves the introduction of a benzyloxy substituent, often facilitated by reagents like benzyl bromide in the presence of a base such as sodium hydride. The subsequent steps include a series of protective group manipulations and functional group interconversions, culminating in the hydrochloride salt formation through acid-base reaction conditions.
Industrial Production Methods: : On an industrial scale, the synthesis of this compound is carried out through a multi-step process, ensuring high yield and purity. The key to industrial production lies in the optimization of reaction conditions, solvent choice, and the use of catalysts to streamline the synthesis while maintaining cost-effectiveness and environmental considerations.
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the benzyloxy and isoquinoline moieties, using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: : Reduction reactions are common with this compound, where agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: : Nucleophilic and electrophilic substitution reactions are prevalent, with common reagents including alkyl halides and acid chlorides under suitable conditions.
Common Reagents and Conditions: : Reactions involving this compound often utilize solvents such as dichloromethane, acetonitrile, and ethanol, depending on the reaction type. Conditions vary from room temperature to reflux, with catalysts like palladium or platinum being frequently used.
Major Products Formed: : The primary products from reactions involving this compound include derivatives with modified functional groups, often leading to enhanced biological activity or altered physicochemical properties, making them suitable for further development in pharmaceuticals.
科学研究应用
This compound's versatility makes it indispensable in scientific research, spanning several disciplines:
Chemistry: : In synthetic organic chemistry, it serves as a precursor for complex molecule synthesis, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: : It is used in biochemical assays to investigate enzyme interactions, receptor binding studies, and as a probe in cellular signaling pathways.
Medicine: : The compound is integral in the synthesis of pharmacologically active agents, particularly in the development of drugs targeting neurological disorders and cardiovascular diseases.
Industry: : Beyond the lab, it finds applications in the synthesis of fine chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action for 1-(benzyloxy)-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-propanol hydrochloride involves its interaction with various molecular targets. These targets include enzymes, receptors, and ion channels. Its structure allows for binding to active sites, modulating biological activity through inhibition or activation of these targets. The pathways involved often include the modulation of neurotransmitter release, inhibition of enzyme activity, and alteration of cellular signaling cascades.
相似化合物的比较
Compared to other compounds with similar structures, 1-(benzyloxy)-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-propanol hydrochloride stands out due to its unique combination of the benzyloxy and isoquinolinyl moieties. This dual functionality imparts distinctive biological properties, making it more versatile in its applications.
Similar Compounds: : Other related compounds include 1-(benzyloxy)-3-(4-methoxy-2-quinolinyl)-2-propanol, and 1-(benzyloxy)-3-(3,4-dihydroxy-2-quinolinyl)-2-propanol. Each of these has specific attributes but lacks the comprehensive versatility of this compound.
This comprehensive overview highlights the significance and multifaceted nature of this compound, establishing its crucial role in various fields of research and industry. Hope this adds something to your arsenal.
属性
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-phenylmethoxypropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2.ClH/c21-19(15-22-14-16-6-2-1-3-7-16)13-20-11-10-17-8-4-5-9-18(17)12-20;/h1-9,19,21H,10-15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKXWPSACWCNLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC(COCC3=CC=CC=C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-{1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B4951039.png)
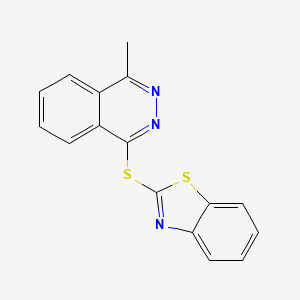
methanone](/img/structure/B4951051.png)
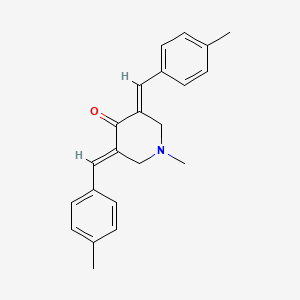

![N-(2-methoxyphenyl)-2-{3-[4-morpholinyl(oxo)acetyl]-1H-indol-1-yl}acetamide](/img/structure/B4951071.png)
![N-(4-carbamoylphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4951073.png)
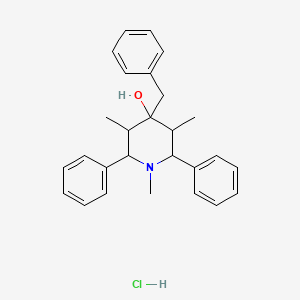
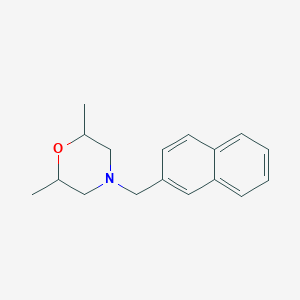
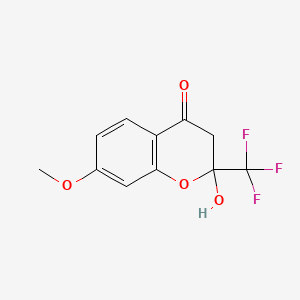
methanone](/img/structure/B4951114.png)
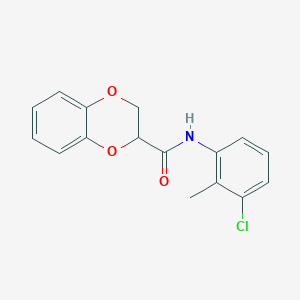
![N-(4-methyl-2-pyridinyl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}acetamide](/img/structure/B4951127.png)
